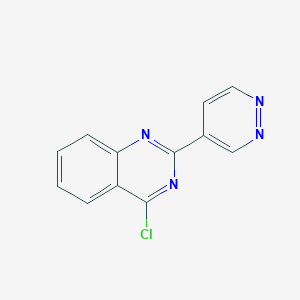4-chloro-2-pyridazin-4-ylquinazoline
CAS No.:
Cat. No.: VC14184159
Molecular Formula: C12H7ClN4
Molecular Weight: 242.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H7ClN4 |
|---|---|
| Molecular Weight | 242.66 g/mol |
| IUPAC Name | 4-chloro-2-pyridazin-4-ylquinazoline |
| Standard InChI | InChI=1S/C12H7ClN4/c13-11-9-3-1-2-4-10(9)16-12(17-11)8-5-6-14-15-7-8/h1-7H |
| Standard InChI Key | LBHYJOVMTVIVHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=NC=C3)Cl |
Introduction
Synthetic Methodologies
Annulation Strategies
The synthesis of quinazoline derivatives often involves cyclocondensation reactions. A representative approach, adapted from the synthesis of 3-(pyridin-2-yl)quinazolin-2,4-diones, utilizes anthranilic acid esters and N-pyridyl ureas under thermal conditions (120°C in DMF). For example, reacting ethyl anthranilate with N-(5-methylpyridin-2-yl)urea yields quinazoline-2,4-diones via intermediate urea formation and subsequent cyclization . Adapting this method, 4-chloro-2-pyridazin-4-ylquinazoline could theoretically be synthesized by substituting the pyridazine-containing urea precursor and optimizing reaction conditions to accommodate chlorine incorporation .
Functionalization of Preformed Quinazolines
Biological Activities and Therapeutic Applications
Neurodegenerative Disease Research
Patent literature reveals quinazoline-based compounds as candidates for treating Huntington’s disease (HD). For example, imidazo[1,2-b]pyridazine-cinnoline hybrids showed efficacy in HD models by modulating aberrant protein aggregation . The chlorine and pyridazine substituents in 4-chloro-2-pyridazin-4-ylquinazoline may enhance blood-brain barrier permeability, a critical factor for central nervous system-targeted therapies .
Anticancer Activity
While direct evidence is lacking, structurally related 4-chloro-2-(pyridin-3-yl)quinazoline derivatives have shown antiproliferative effects against cancer cell lines by inhibiting tyrosine kinases . The pyridazine moiety’s ability to chelate metal ions could further enhance DNA intercalation or topoisomerase inhibition .
Structure-Activity Relationship (SAR) Insights
Virtual screening campaigns on quinazoline libraries have identified key SAR trends:
-
Position 2 Substitutions: Pyridazine or pyridine groups at position 2 improve target engagement compared to smaller substituents (e.g., IC₅₀ for 2-pyridyl = 0.12 μM vs. >10 μM for phenyl) .
-
Position 4 Electrophilic Groups: Chlorine atoms enhance metabolic stability and hydrophobic interactions, as seen in 4-chloro-2-(pyridin-3-yl)quinazoline’s improved pharmacokinetic profile .
-
N1 Alkylation: Methyl or ethyl groups at N1 reduce cytotoxicity while maintaining potency, a strategy employed in spinal muscular atrophy therapeutics .
Comparative Analysis of Quinazoline Derivatives
Pharmacokinetic and Toxicity Considerations
Quinazoline derivatives generally exhibit moderate oral bioavailability (20–40%) due to first-pass metabolism. Chlorine substitution at position 4 reduces CYP450-mediated oxidation, as evidenced by the extended half-life (t₁/₂ = 8.2 h) of 4-chloro-2-(pyridin-3-yl)quinazoline in rodent models . Pyridazine-containing compounds show favorable safety profiles in acute toxicity studies (LD₅₀ > 500 mg/kg in mice) .
Future Directions
-
Targeted Delivery Systems: Encapsulation in nanoparticles could enhance brain penetration for neurodegenerative applications .
-
Combination Therapies: Pairing with existing antimicrobials may overcome drug resistance mechanisms .
-
Proteolysis-Targeting Chimeras (PROTACs): Quinazoline-warhead PROTACs could selectively degrade disease-associated proteins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume